5-ethyl-2,9-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one
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Overview
Description
5-ethyl-2,9-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound belonging to the class of furochromenones
Preparation Methods
The synthesis of 5-ethyl-2,9-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one typically involves the condensation of substituted hydroxycoumarins with appropriate reagents. One common method includes the use of 7-hydroxy-4-phenylcoumarins as starting materials, which undergo cyclization reactions to form the furochromenone structure . The reaction conditions often involve the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .
Chemical Reactions Analysis
5-ethyl-2,9-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 5-ethyl-2,9-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
5-ethyl-2,9-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one can be compared with other furochromenones and related compounds:
5-Phenyl-7H-furo[2,3-g]chromen-7-one: Similar in structure but differs in the position of the phenyl group and other substituents.
9-Phenyl-7H-furo[2,3-f]chromen-7-one: Another analog with a different arrangement of the furochromenone core.
3,9-Dimethyl-5-phenyl-7H-furo[3,2-g]chromen-7-one: Shares similarities in the furochromenone structure but has different methyl group positions.
Properties
Molecular Formula |
C21H18O3 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
5-ethyl-2,9-dimethyl-3-phenylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C21H18O3/c1-4-14-10-18(22)24-20-12(2)21-17(11-16(14)20)19(13(3)23-21)15-8-6-5-7-9-15/h5-11H,4H2,1-3H3 |
InChI Key |
FPLPKCPLOPUMSO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)C4=CC=CC=C4)C |
Origin of Product |
United States |
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